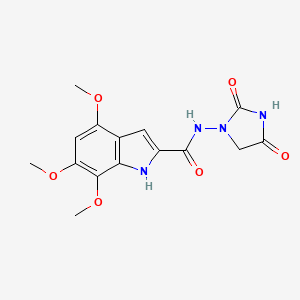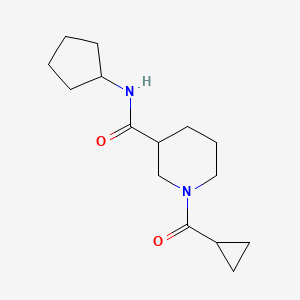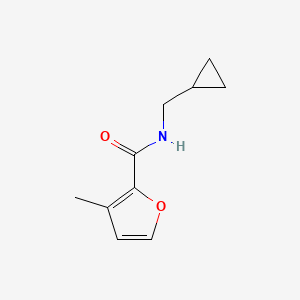![molecular formula C14H17N3O B7526187 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole, also known as MEMO, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MEMO belongs to the class of oxadiazole derivatives, which have been widely studied for their biological activities.
Mechanism of Action
The mechanism of action of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. For example, in cancer research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In Alzheimer's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In cancer research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In Alzheimer's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to improve cognitive function, reduce amyloid-beta accumulation, and increase acetylcholine levels in the brain. In Parkinson's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to protect dopaminergic neurons from oxidative stress, reduce inflammation, and improve motor function.
Advantages and Limitations for Lab Experiments
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, one limitation of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and efficacy of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole in humans.
Future Directions
For 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole research include investigating its potential therapeutic applications in other diseases and optimizing its chemical structure.
Synthesis Methods
The synthesis of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole involves the reaction of 2-(2-bromoethyl)-3-methyl-1,2,4-oxadiazole with 3,4-dihydroisoquinoline in the presence of a palladium catalyst. The reaction yields 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole as a white crystalline solid with a melting point of 124-126°C. The purity of 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole can be confirmed by spectroscopic techniques such as NMR and IR.
Scientific Research Applications
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease research, 5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(14-15-11(2)16-18-14)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFZBPOGGCBNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)
![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)



![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)


![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)